methyl 3-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Beschreibung
Methyl 3-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a sulfanylidene (thiocarbonyl) group at position 2, a methyl carboxylate moiety at position 7, and a complex substituent at position 2. The position 3 substituent comprises a carbamoylmethyl group linked to a 2-methoxyphenylmethyl scaffold.
Eigenschaften
IUPAC Name |
methyl 3-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-16-6-4-3-5-13(16)10-21-17(24)11-23-18(25)14-8-7-12(19(26)28-2)9-15(14)22-20(23)29/h3-9H,10-11H2,1-2H3,(H,21,24)(H,22,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWKDRRGFAFBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Methyl 3-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the available literature.
- Molecular Formula : CHNOS
- Molecular Weight : 413.4 g/mol
- CAS Number : 1040677-03-9
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds related to methyl 3-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate. For instance:
- In vitro Studies : Research indicates that derivatives of tetrahydroquinazoline exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted a derivative's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the side chains can enhance potency against resistant bacterial strains .
Anticancer Activity
The compound has shown promise in anticancer research:
- Mechanism of Action : It is suggested that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
- Clinical Trials : Preliminary trials with related compounds have indicated a reduction in tumor size in animal models when treated with these derivatives, particularly against breast and colon cancers .
Anti-inflammatory Properties
Research has also pointed to anti-inflammatory effects:
- Cytokine Modulation : Studies have shown that the compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
- Animal Models : In vivo studies have demonstrated that administration leads to decreased inflammation markers and improved clinical scores in models of induced inflammation .
Pharmacokinetics
Understanding the pharmacokinetics of methyl 3-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is essential for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | High (estimated >70%) |
| Metabolism | Hepatic |
| Half-life | 5–8 hours |
| Excretion | Renal |
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Analysis of Quinazoline Derivatives
Key Observations:
Substituent Effects on Molecular Weight and Polarity :
- The 4-methoxy analog (MW 475.52) has the highest molecular weight due to its bulky phenylcarbamoyl substituent, which also contributes to its elevated logP (3.4375), indicating significant hydrophobicity .
- The cyclopropane derivative (MW 319.06) and hydroxypropyl analog (MW 294.32) are smaller, likely enhancing their solubility compared to the 4-methoxy compound.
Solubility and Hydrogen Bonding :
- The 4-methoxy compound exhibits poor aqueous solubility (logSw = -3.881), likely due to its hydrophobic aromatic substituent and high polar surface area (79.837 Ų) .
- The hydroxypropyl analog may display improved solubility due to its hydroxyl group, though data is unavailable in the evidence.
The sulfanylidene group in all compounds may facilitate hydrogen bonding or metal coordination, influencing reactivity and pharmacokinetics.
Functional Analog: Thiadiazole-Based Compound
Its thiadiazole core, however, results in distinct electronic properties compared to quinazolines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
